2,5-Dibromo-3-fluorophenylacetic acid
Overview
Description
2,5-Dibromo-3-fluorophenylacetic acid is an organic compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenylacetic acid core, making it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 3-fluorophenylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-fluorophenylacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in organic solvents (e.g., toluene, THF) under inert atmosphere.
Major Products Formed:
- Substituted phenylacetic acid derivatives
- Alcohols or carboxylates
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
2,5-Dibromo-3-fluorophenylacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-fluorophenylacetic acid largely depends on its chemical reactivity and the nature of its interactions with biological targets. The presence of bromine and fluorine atoms enhances its electrophilicity, making it a potent inhibitor of certain enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, its structural features allow it to interact with various molecular pathways, potentially affecting cellular processes and signaling .
Comparison with Similar Compounds
- 2,5-Dibromo-4-fluorophenylacetic acid
- 2,5-Dibromo-3-chlorophenylacetic acid
- 2,5-Dibromo-3-methylphenylacetic acid
Comparison: 2,5-Dibromo-3-fluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to its analogs, this compound exhibits higher reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Its fluorine atom also enhances its lipophilicity and bioavailability, which can be advantageous in drug development .
Properties
IUPAC Name |
2-(2,5-dibromo-3-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c9-5-1-4(2-7(12)13)8(10)6(11)3-5/h1,3H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEOSQQCJLBZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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